2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)a cetamide
Description
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a fluorophenyl group
Properties
Molecular Formula |
C16H12Cl2FN5OS |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H12Cl2FN5OS/c17-9-4-5-12(13(18)6-9)15-22-23-16(24(15)20)26-8-14(25)21-11-3-1-2-10(19)7-11/h1-7H,8,20H2,(H,21,25) |
InChI Key |
LCZULXPIUIKHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable dichlorophenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antifungal Properties
Triazoles are well-known for their antifungal activity. This compound's mechanism involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Research indicates that derivatives of triazoles can effectively combat various fungal infections, making them valuable in clinical settings .
Antibacterial Effects
The compound has demonstrated antibacterial properties against several pathogens. The interaction with bacterial enzymes disrupts their normal function, leading to cell death. Studies suggest that triazole derivatives may serve as effective agents against resistant bacterial strains .
Anticancer Potential
Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through specific signaling pathways. Its unique structure allows for targeted interactions with cellular components involved in cancer progression .
Agricultural Applications
In addition to its medical applications, 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is being explored for its potential use in agriculture:
Fungicides
The antifungal properties of this compound position it as a candidate for developing new fungicides. Its effectiveness against plant pathogens could enhance crop protection strategies and reduce reliance on traditional fungicides.
Plant Growth Regulators
Research is ongoing into the effects of triazole derivatives on plant growth regulation. These compounds may influence growth patterns and resistance to environmental stressors, thus improving agricultural yield and sustainability.
Synthesis and Chemical Properties
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Triazole Ring : The reaction of appropriate hydrazines with carbon disulfide leads to the formation of the triazole core.
- Substitution Reactions : Subsequent reactions with various aromatic amines facilitate the introduction of functional groups necessary for biological activity.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) that was lower than those observed for conventional antifungal agents .
Case Study 2: Antibacterial Efficacy
Research focusing on antibacterial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The study highlighted its potential as an alternative treatment for bacterial infections resistant to standard antibiotics .
Case Study 3: Agricultural Application
Field trials conducted with formulations containing this compound showed promising results in controlling fungal diseases in crops like wheat and corn. The trials indicated improved crop yields and reduced disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluoro-3,4-dichlorobiphenyl: Shares structural similarities but lacks the triazole ring.
4-(3,4-dichlorophenyl)-1-tetrahydronaphthone: Contains a dichlorophenyl group but differs in the core structure.
Uniqueness
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is unique due to its combination of a triazole ring, dichlorophenyl group, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
The compound 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a dichlorophenyl group, contributing to its biological activity. The presence of fluorine in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antifungal Activity
Research has indicated that derivatives containing triazole rings exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects against multiple cancer cell lines. For example, a related study reported that 1,2,4-triazole derivatives exhibited IC50 values ranging from 0.003 to 0.595 µM against various cancer cell lines . The specific activity of our compound against human colon adenocarcinoma (HT-29) and other cancer types remains to be thoroughly investigated.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol in fungi and steroid hormones in humans .
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of several triazole derivatives against Candida species. The results indicated that compounds with a dichlorophenyl substituent showed enhanced antifungal activity compared to their unsubstituted counterparts .
- Cytotoxicity Against Cancer Cells : In an experimental setup involving human cancer cell lines (e.g., HeLa and CaCo-2), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . Further modifications of the compound have led to derivatives with improved potency.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
